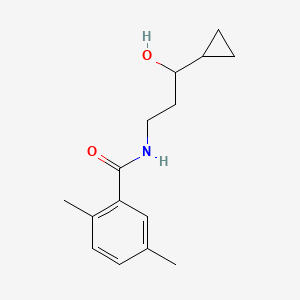
2-(4-fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as 4-Fluoro-N-hydroxy-3,4-dimethylpentylacetamide (FHPDA), is an important organic compound used in a variety of scientific research applications. This compound has a wide range of uses in organic synthesis, as a reagent for organic transformations, and as a building block for the synthesis of other molecules. FHPDA has also been used in the study of biochemical and physiological processes.
科学的研究の応用
FHPDA has been used in a variety of scientific research applications. It has been used as a reagent for organic transformations, as a building block for the synthesis of other molecules, and as a model compound for studying biochemical and physiological processes. FHPDA has also been used in the study of enzyme kinetics, and as a tool for studying protein-ligand interactions.
作用機序
The mechanism of action of FHPDA is not yet fully understood. However, it is believed that FHPDA binds to specific proteins in the cell, resulting in changes in the activity of those proteins. This binding can result in the activation or inhibition of various biochemical and physiological processes, depending on the nature of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of FHPDA depend on the type of protein to which it binds. FHPDA has been shown to have a variety of effects on enzymes, including the inhibition of enzyme activity, the activation of enzyme activity, and the alteration of enzyme substrate specificity. FHPDA has also been shown to alter the activity of proteins involved in signal transduction, gene expression, and cell growth and differentiation.
実験室実験の利点と制限
FHPDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a reagent for organic transformations. Additionally, FHPDA can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using FHPDA in laboratory experiments. For example, FHPDA is not very stable, and can degrade over time. Additionally, the mechanism of action of FHPDA is not yet fully understood, so its effects on proteins may not be predictable.
将来の方向性
There are a number of potential future directions for the use of FHPDA in scientific research. For example, FHPDA could be used to study the structure and function of proteins involved in signal transduction, gene expression, and cell growth and differentiation. Additionally, FHPDA could be used in the development of new drugs, as well as in the study of enzyme kinetics and protein-ligand interactions. Finally, FHPDA could be used to study the effects of environmental toxins on biochemical and physiological processes.
合成法
FHPDA can be synthesized through a variety of methods, including the reaction of 4-fluorophenol with 3-hydroxy-4,4-dimethylpentan-2-one. This reaction results in the formation of the desired compound, FHPDA. Other methods of synthesis include the reaction of 4-fluorophenol with 1-chloro-3-hydroxy-4,4-dimethylpentan-2-one, and the reaction of 4-fluorophenol with 4-chloro-3-hydroxy-4,4-dimethylpentan-2-one.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3/c1-15(2,3)13(18)8-9-17-14(19)10-20-12-6-4-11(16)5-7-12/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHPXMVZIDVFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)COC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503334.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)
![3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503338.png)
![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)
![(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503368.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503370.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B6503383.png)

![1-ethyl-2-{[(2Z)-1-ethyl-1,2-dihydropyridin-2-ylidene]amino}pyridin-1-ium iodide](/img/structure/B6503390.png)
